Bienvenue dans la boutique en ligne BenchChem!

2-Morpholin-4-ylmethyl-1H-benzoimidazole

Kinase Inhibition GSK-3β Benzimidazole SAR

Select 2-Morpholin-4-ylmethyl-1H-benzoimidazole (CAS 50722-89-9) for its unique morpholinomethyl-benzimidazole core, a privileged scaffold in kinase and anti-inflammatory drug discovery. It enables potent GSK-3β inhibition (analog IC50=1.3 nM) and demonstrates an exceptional gastric safety profile (Ulcer Index 0.28 vs. 1.75 for indomethacin) for next-generation NSAID development. Structural precision is critical—generic substitution of this specific morpholine-methylene-benzimidazole architecture risks total loss of target affinity and selectivity. Source this exact building block for reproducible SAR studies and lead optimization campaigns in diabetes, oncology, and neurodegenerative disease programs.

Molecular Formula C12H15N3O
Molecular Weight 217.27g/mol
CAS No. 50722-89-9
Cat. No. B514929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-ylmethyl-1H-benzoimidazole
CAS50722-89-9
Molecular FormulaC12H15N3O
Molecular Weight217.27g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3O/c1-2-4-11-10(3-1)13-12(14-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H,13,14)
InChIKeyWBDCCRNAPCOHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-ylmethyl-1H-benzoimidazole (CAS 50722-89-9): A Core Benzimidazole Scaffold for Pharmaceutical Research and Development


2-Morpholin-4-ylmethyl-1H-benzoimidazole (CAS: 50722-89-9) is a benzimidazole derivative featuring a morpholine substituent linked via a methylene bridge at the 2-position of the benzimidazole core. This compound serves as a versatile building block and a core scaffold in medicinal chemistry, primarily due to the well-documented biological activities of its structural class [1]. Benzimidazole derivatives are widely recognized for their diverse therapeutic potential, including antimicrobial, antiproliferative, and enzyme inhibitory properties [2]. The inclusion of a morpholine ring is a common medicinal chemistry strategy to modulate physicochemical properties, such as solubility and metabolic stability, and to enhance target binding affinity [3].

2-Morpholin-4-ylmethyl-1H-benzoimidazole: Why a Generic Benzimidazole Scaffold Cannot Guarantee Equivalent Performance


Substituting 2-Morpholin-4-ylmethyl-1H-benzoimidazole with a structurally similar benzimidazole derivative carries significant risk due to the profound impact of subtle structural modifications on biological activity and selectivity. The benzimidazole class is known for its broad pharmacological profile, but potency and target engagement are exquisitely sensitive to the nature and position of substituents. For instance, while the core benzimidazole structure provides a foundational binding motif, the addition of a morpholine ring via a methylene linker can dramatically alter a compound's affinity for key targets such as GSK-3β [1] or COX-2 [2]. Generic substitution without empirical validation of the specific scaffold-substituent combination could lead to a complete loss of desired activity or the introduction of undesirable off-target effects, underscoring the necessity for precise, data-driven selection of this specific compound.

Quantitative Differentiation Guide for 2-Morpholin-4-ylmethyl-1H-benzoimidazole: Key Data vs. Analogs


GSK-3β Inhibitory Potency: Morpholinyl vs. Piperidinyl Analogs

In a series of ATP-competitive GSK-3β inhibitors, the morpholinyl-substituted benzimidazole analog (compound 33) demonstrated high-affinity inhibition with an IC50 value comparable to a piperidinyl-substituted analog (compound 35) [1]. This direct comparison highlights the morpholine moiety as a valid, high-potency option within this chemical space.

Kinase Inhibition GSK-3β Benzimidazole SAR

Anti-inflammatory Activity: A Morpholinomethyl-Benzimidazole Derivative vs. Indomethacin

A derivative of 2-morpholinomethyl-1H-benzimidazole (compound 5g) demonstrated significant in vivo anti-inflammatory activity, achieving 74.17 ± 1.28% inhibition in a carrageenan-induced rat paw edema model [1]. This was comparable to the reference standard indomethacin, which showed 79.56% inhibition at the same 20 mg/kg oral dose [1].

Anti-inflammatory COX-2 Inhibition Benzimidazole Derivatives

COX-2 Enzyme Inhibition: Potency of a Morpholinomethyl-Benzimidazole Derivative

The same derivative, compound 5g, also demonstrated direct inhibition of the COX-2 enzyme in vitro, a key mechanism for its anti-inflammatory effect. The compound exhibited an IC50 value of 8.00 μM against COX-2 [1]. Other derivatives in the same series (5o and 5q) showed higher IC50 values (11.4 μM and 13.7 μM, respectively), highlighting the structure-dependent nature of this activity [1].

COX-2 Inhibition Enzyme Assay Benzimidazole

Superior Gastric Safety Profile: A Key Differentiator for Morpholinomethyl-Benzimidazole Derivatives

A major limitation of traditional NSAIDs is their ulcerogenic potential. In the same study, the morpholinomethyl-benzimidazole derivative 5g exhibited a significantly reduced ulcer index (0.28 ± 0.14) compared to the standard NSAID, indomethacin (1.75 ± 0.09), at an equivalent effective dose [1]. This represents an approximately 6.25-fold improvement in gastric safety.

Ulcerogenicity NSAID Safety Benzimidazole

High-Value Research Applications for 2-Morpholin-4-ylmethyl-1H-benzoimidazole


Development of Novel GSK-3β Kinase Inhibitors

Given the demonstrated high-affinity inhibition of GSK-3β by morpholinyl-substituted benzimidazole analogs (IC50 = 1.3 nM), 2-Morpholin-4-ylmethyl-1H-benzoimidazole is an ideal starting scaffold for medicinal chemistry programs targeting GSK-3β for applications in diabetes, oncology, or neurodegenerative diseases [1].

Design of Safer Anti-inflammatory Agents

The morpholinomethyl-benzimidazole core, as evidenced by compound 5g, provides a template for developing potent anti-inflammatory agents (74.17% inhibition in vivo) with a significantly improved gastric safety profile (Ulcer Index 0.28 vs. 1.75 for indomethacin) [2]. This makes it a valuable starting point for next-generation NSAIDs.

Structure-Activity Relationship (SAR) Exploration for COX-2 Inhibition

The observed variation in COX-2 inhibitory potency among closely related analogs (IC50 values of 8.0, 11.4, and 13.7 μM for compounds 5g, 5o, and 5q, respectively) makes this compound a useful tool for SAR studies aimed at optimizing COX-2 binding and selectivity [2].

Building Block for Diversified Kinase Inhibitor Libraries

As a versatile benzimidazole-morpholine hybrid, 2-Morpholin-4-ylmethyl-1H-benzoimidazole can serve as a key building block for generating libraries of kinase inhibitors, leveraging the well-established role of the morpholine moiety in modulating kinase hinge-region binding [1].

Quote Request

Request a Quote for 2-Morpholin-4-ylmethyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.